molecular formula C10H12N2O3 B11798371 2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11798371
M. Wt: 208.21 g/mol
InChI Key: GTEUERNPOZANOC-UHFFFAOYSA-N
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Description

2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization with a suitable carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclopentyl group and pyridazine core make it a valuable scaffold for the development of new therapeutic agents and research tools.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-cyclopentyl-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c13-9-8(10(14)15)5-6-11-12(9)7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15)

InChI Key

GTEUERNPOZANOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC=N2)C(=O)O

Origin of Product

United States

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